Cas no 1314972-34-3 (2-(4-methyl-1H-imidazol-2-yl)acetic acid)

2-(4-methyl-1H-imidazol-2-yl)acetic acid 化学的及び物理的性質
名前と識別子
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- 2-(4-methyl-1H-imidazol-2-yl)acetic acid
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- インチ: 1S/C6H8N2O2/c1-4-3-7-5(8-4)2-6(9)10/h3H,2H2,1H3,(H,7,8)(H,9,10)
- InChIKey: TXOZDSSNPJVBHO-UHFFFAOYSA-N
- SMILES: OC(CC1=NC=C(C)N1)=O
計算された属性
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 10
- 回転可能化学結合数: 2
- 複雑さ: 138
- トポロジー分子極性表面積: 66
- XLogP3: 0
2-(4-methyl-1H-imidazol-2-yl)acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-148389-0.05g |
2-(4-methyl-1H-imidazol-2-yl)acetic acid |
1314972-34-3 | 0.05g |
$1549.0 | 2023-05-24 | ||
Enamine | EN300-148389-0.5g |
2-(4-methyl-1H-imidazol-2-yl)acetic acid |
1314972-34-3 | 0.5g |
$1770.0 | 2023-05-24 | ||
Enamine | EN300-148389-0.1g |
2-(4-methyl-1H-imidazol-2-yl)acetic acid |
1314972-34-3 | 0.1g |
$1623.0 | 2023-05-24 | ||
Enamine | EN300-148389-0.25g |
2-(4-methyl-1H-imidazol-2-yl)acetic acid |
1314972-34-3 | 0.25g |
$1696.0 | 2023-05-24 | ||
Enamine | EN300-148389-2.5g |
2-(4-methyl-1H-imidazol-2-yl)acetic acid |
1314972-34-3 | 2.5g |
$3611.0 | 2023-05-24 | ||
Enamine | EN300-148389-10000mg |
2-(4-methyl-1H-imidazol-2-yl)acetic acid |
1314972-34-3 | 10000mg |
$7927.0 | 2023-09-28 | ||
Enamine | EN300-148389-50mg |
2-(4-methyl-1H-imidazol-2-yl)acetic acid |
1314972-34-3 | 50mg |
$1549.0 | 2023-09-28 | ||
Enamine | EN300-148389-100mg |
2-(4-methyl-1H-imidazol-2-yl)acetic acid |
1314972-34-3 | 100mg |
$1623.0 | 2023-09-28 | ||
Enamine | EN300-148389-1.0g |
2-(4-methyl-1H-imidazol-2-yl)acetic acid |
1314972-34-3 | 1g |
$1844.0 | 2023-05-24 | ||
Enamine | EN300-148389-500mg |
2-(4-methyl-1H-imidazol-2-yl)acetic acid |
1314972-34-3 | 500mg |
$1770.0 | 2023-09-28 |
2-(4-methyl-1H-imidazol-2-yl)acetic acid 関連文献
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
-
Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
-
Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
-
8. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
-
Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
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Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
2-(4-methyl-1H-imidazol-2-yl)acetic acidに関する追加情報
2-(4-methyl-1H-imidazol-2-yl)acetic acid (CAS 1314972-34-3): A Versatile Building Block in Medicinal Chemistry
The 2-(4-methyl-1H-imidazol-2-yl)acetic acid (CAS 1314972-34-3) represents an important heterocyclic carboxylic acid derivative that has gained significant attention in pharmaceutical research and drug discovery. This imidazole acetic acid derivative serves as a valuable scaffold for designing novel therapeutic agents, particularly in the development of enzyme inhibitors and receptor modulators.
Chemically classified as a substituted imidazole acetic acid, this compound features a methyl group at the 4-position of the imidazole ring, which significantly influences its electronic properties and biological activity. The presence of both the imidazole nitrogen and carboxylic acid functional groups makes it an excellent candidate for forming multiple hydrogen bonds, a property highly sought after in drug design.
Recent studies highlight the growing importance of 2-(4-methyl-1H-imidazol-2-yl)acetic acid derivatives in addressing current medical challenges. Researchers are particularly interested in its potential applications in developing treatments for inflammatory conditions and metabolic disorders, areas that consistently rank among the most searched health topics online. The compound's structural features make it suitable for creating selective inhibitors that can target specific biological pathways with minimal side effects.
The synthesis of CAS 1314972-34-3 typically involves multi-step organic reactions, with careful control of reaction conditions to ensure high purity. Pharmaceutical manufacturers often seek information about reliable synthesis protocols and scalable production methods for this imidazole building block, as evidenced by frequent search queries related to its preparation. The compound's stability under various pH conditions makes it particularly valuable for formulation development.
From a drug discovery perspective, the 2-(4-methyl-1H-imidazol-2-yl)acetic acid scaffold offers remarkable versatility. Medicinal chemists can readily modify both the imidazole ring and the acetic acid moiety to fine-tune pharmacokinetic properties. This adaptability explains why research papers mentioning this heterocyclic carboxylic acid have seen a steady increase in citations over the past five years.
Quality control aspects of 1314972-34-3 represent another area of professional interest. Analytical methods for characterizing this compound, including HPLC, NMR, and mass spectrometry techniques, are frequently discussed in scientific forums and patent literature. The compound's well-defined spectroscopic features facilitate its identification and purity assessment, crucial factors for regulatory compliance in pharmaceutical applications.
The commercial availability of 2-(4-methyl-1H-imidazol-2-yl)acetic acid has expanded significantly to meet growing demand from both academic and industrial researchers. Suppliers often highlight its application potential in their product descriptions, responding to market needs for specialized pharmaceutical intermediates. Current pricing trends reflect its status as a premium research chemical with expanding applications.
Environmental and safety considerations for handling CAS 1314972-34-3 follow standard laboratory protocols for organic acids. While not classified as hazardous under normal conditions, proper storage away from strong oxidizers and bases is recommended. These practical handling questions appear regularly in safety data sheet searches by laboratory professionals.
Patent analysis reveals an upward trend in filings incorporating the 2-(4-methyl-1H-imidazol-2-yl)acetic acid structure, particularly in areas of kinase inhibition and GPCR modulation. This intellectual property activity correlates with increasing investment in targeted therapies, a hot topic in current pharmaceutical industry reports and investor analyses.
Future research directions for this compound likely include exploration of its metal-chelating properties and potential applications in diagnostic imaging agents. The unique electronic configuration of the 4-methylimidazole acetic acid moiety makes it an interesting candidate for developing contrast agents, another area receiving growing attention in medical imaging research.
For researchers seeking detailed technical information about 1314972-34-3, comprehensive characterization data including solubility profiles, pKa values, and crystallographic information are increasingly available through specialized chemical databases. These physicochemical parameters are critical for formulation scientists and frequently appear in search queries from professionals in pharmaceutical development.
The global market for imidazole-based pharmaceutical intermediates like 2-(4-methyl-1H-imidazol-2-yl)acetic acid shows consistent growth, driven by expanding drug pipelines and the need for novel chemical entities. Market analysts project particularly strong demand from emerging biotech hubs in Asia and North America, regions actively investing in innovative drug discovery platforms.
Academic interest in CAS 1314972-34-3 continues to grow, with university research groups publishing novel synthetic methodologies and biological evaluation studies. This compound frequently appears in graduate-level organic chemistry curricula as an example of heterocyclic acid synthesis, making educational resources about it popular among chemistry students and instructors alike.
In conclusion, 2-(4-methyl-1H-imidazol-2-yl)acetic acid (CAS 1314972-34-3) stands as a prime example of how simple heterocyclic structures can serve as powerful tools in modern drug discovery. Its balanced properties of synthetic accessibility, structural versatility, and biological relevance ensure its continued importance in pharmaceutical research, addressing some of today's most pressing therapeutic challenges.
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